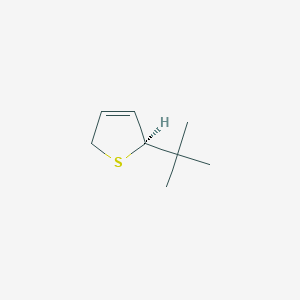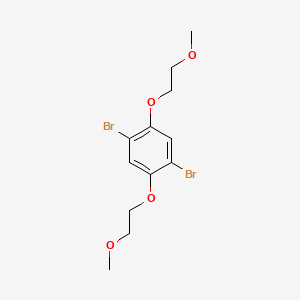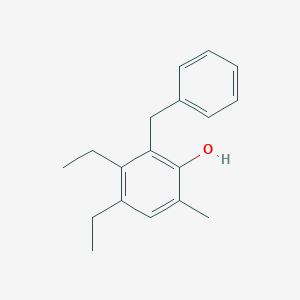
2-Benzyl-3,4-diethyl-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3,4-diethyl-6-methylphenol is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-diethyl-6-methylphenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on an aromatic ring with a nucleophile.
Suzuki–Miyaura Coupling: This cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
2-Benzyl-3,4-diethyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2-Benzyl-3,4-diethyl-6-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Benzyl-3,4-diethyl-6-methylphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals, thereby exerting antioxidant effects.
類似化合物との比較
Similar Compounds
2-Benzyl-4-methylphenol: Similar structure but lacks the diethyl substituents.
3,4-Diethylphenol: Similar structure but lacks the benzyl and methyl substituents.
特性
CAS番号 |
917774-47-1 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC名 |
2-benzyl-3,4-diethyl-6-methylphenol |
InChI |
InChI=1S/C18H22O/c1-4-15-11-13(3)18(19)17(16(15)5-2)12-14-9-7-6-8-10-14/h6-11,19H,4-5,12H2,1-3H3 |
InChIキー |
KNXYHAKKRKFIPN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1)C)O)CC2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)



![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)
![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)
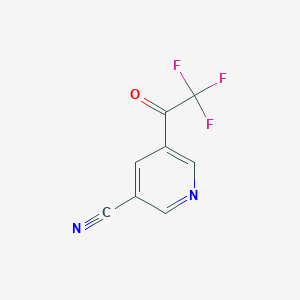
![(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12628805.png)
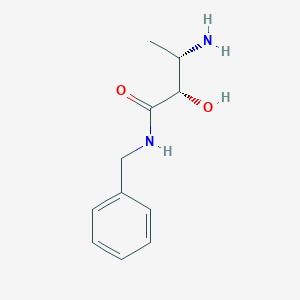
![1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12628816.png)
![{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12628817.png)
